molecular formula C6H12N2Si B120780 N-(Trimethylsilyl)imidazole CAS No. 18156-74-6

N-(Trimethylsilyl)imidazole

Cat. No.: B120780
CAS No.: 18156-74-6
M. Wt: 140.26 g/mol
InChI Key: YKFRUJSEPGHZFJ-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)imidazole is a derivative of imidazole, where the hydrogen atom at the nitrogen position is replaced by a trimethylsilyl group. This compound is known for its high reactivity and is widely used as a silylating agent in organic synthesis. It is particularly effective in modifying hydroxyl groups in various analytes, including lipids and carbohydrates .

Mechanism of Action

Target of Action

N-(Trimethylsilyl)imidazole, also known as 1-(Trimethylsilyl)imidazole, primarily targets hydroxyl groups in various compounds . It is a silylating agent that is used for the protection of hydroxyl groups in the presence of amine functionalities .

Mode of Action

The compound interacts with its targets by silylation , a process where a silicon atom is introduced into a molecule . This makes it useful for the synthesis of compounds that contain both hydroxyl and amino groups .

Biochemical Pathways

This compound is involved in the derivatization of carbohydrates into trimethylsilyl ethers . It is also used to synthesize polysubstituted chiral spirotetrahydropyrans . These processes involve the protection of hydroxyl groups, which can then undergo further reactions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 0956 g/mL at 25 °C . Its boiling point is 93-94 °C/14 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The silylation of hydroxyl groups by this compound results in the formation of trimethylsilyl ethers . This can protect the hydroxyl groups from further reactions, allowing for selective reactions in other parts of the molecule . The compound can also help in the synthesis of polysubstituted chiral spirotetrahydropyrans .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is a highly flammable liquid and vapour , and thus its use and storage require precautions to prevent ignition . It is also harmful to aquatic life, indicating that it should be handled carefully to prevent environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Trimethylsilyl)imidazole can be synthesized through the reaction of imidazole with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and control of temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(Trimethylsilyl)imidazole undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Trimethylsilyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis.

    Biology: Employed in the derivatization of carbohydrates for analysis by gas chromatography/mass spectrometry.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and other advanced materials

Comparison with Similar Compounds

    N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another silylating agent used for similar purposes.

    N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Used for the efficient silylation of hydroxyl groups.

Uniqueness: N-(Trimethylsilyl)imidazole is unique due to its high reactivity and selectivity in silylation reactions. Unlike some other silylating agents, it does not react with amino groups, making it particularly useful for selective silylation in the presence of amines .

Properties

IUPAC Name

imidazol-1-yl(trimethyl)silane
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InChI

InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3
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InChI Key

YKFRUJSEPGHZFJ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CN=C1
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Molecular Formula

C6H12N2Si
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DSSTOX Substance ID

DTXSID5066326
Record name 1H-Imidazole, 1-(trimethylsilyl)-
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Molecular Weight

140.26 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 1-(Trimethylsilyl)-1H-imidazole
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Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

18156-74-6
Record name (Trimethylsilyl)imidazole
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Record name 1-(Trimethylsilyl)-1H-imidazole
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Record name N-(Trimethylsilyl)imidazole
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Record name 1H-Imidazole, 1-(trimethylsilyl)-
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Record name 1H-Imidazole, 1-(trimethylsilyl)-
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Synthesis routes and methods I

Procedure details

31.5 ml (0.15 mole) of hexamethyldisilazane were added dropwise over the course of 45 minutes to 13.62 g (0.2 mole) of imidazole and 28 mg (0.15 mmoles) of saccharin heated to 100° C. and during this addition, the bath temperature was raised from 100° to 140° C. After addition of the hexamethyldisilazane, the mixture was stirred for 30 minutes at a bath temperature of 140° C. Excess hexamethyldisilazane was evaporated under reduced pressure and the residue was vacuum distilled to obtain 22,25 g (79.5%) of N-trimethylsilylimidazole boiling at 103°-105° C. at 22 mm Hg and nD 23.5°=1.4740.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

HMDS (11.46 mL, 0.055 mol, 1.5 eq) was added dropwise over 20 min to a solution of imidazole (5.0 g, 0.074 mol, 2 eq) in 150 ml of toluene under argon, then the reaction mixture heated to reflux for 3 h. The reaction mixture was then concentrated to dryness under reduced pressure. Distillation of the residue gave AA2-2 as a colorless oil in 85%. For best results, this product should be stored at 0° C. under argon.
Name
Quantity
11.46 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Trimethylsilyl)imidazole
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N-(Trimethylsilyl)imidazole
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N-(Trimethylsilyl)imidazole
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-(Trimethylsilyl)imidazole?

A1: The molecular formula of 1-(Trimethylsilyl)imidazole is C6H12N2Si, and its molecular weight is 140.29 g/mol. []

Q2: What spectroscopic data is available for characterizing 1-(Trimethylsilyl)imidazole?

A2: 1-(Trimethylsilyl)imidazole can be characterized using various spectroscopic techniques including:

  • NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule. [, ]
  • IR Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. []

Q3: Is 1-(Trimethylsilyl)imidazole sensitive to moisture?

A3: Yes, 1-(Trimethylsilyl)imidazole is extremely hygroscopic and reacts exothermically with water and alcohols. []

Q4: How should 1-(Trimethylsilyl)imidazole be stored?

A4: It should be stored as a solution in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under a dry nitrogen atmosphere. [, ]

Q5: What is the primary application of 1-(Trimethylsilyl)imidazole in organic synthesis?

A5: 1-(Trimethylsilyl)imidazole is widely used as a silylating agent for alcohols, 1,3-dicarbonyl compounds, and carboxylic acids. [, , ] It efficiently converts hydroxyl groups (–OH) into trimethylsilyl ether groups (–OSi(CH3)3), which are often more volatile and amenable to gas chromatography analysis. [, ]

Q6: Can 1-(Trimethylsilyl)imidazole be used to synthesize other heterocyclic compounds?

A6: Yes, it can react with dimethylsulfoxide (DMSO) at elevated temperatures to produce N-[(methylthio)methyl]imidazole via a Pummerer rearrangement. This reaction can be extended to prepare similar derivatives of other heterocycles like 2-methylimidazole, pyrazole, triazole, and benzimidazole. []

Q7: Can 1-(Trimethylsilyl)imidazole be used in the synthesis of peptides?

A7: Yes, it can react with esters to form imidazolides, which are activated forms of carboxylic acids. These imidazolides are useful intermediates in the synthesis of amides, peptides, esters, and ketones. [, ]

Q8: How does 1-(Trimethylsilyl)imidazole assist in analyzing bile acids?

A8: 1-(Trimethylsilyl)imidazole, in combination with N-methyl-N-trimethylsilyl-1,1,1-trifluoroacetamide, effectively derivatizes bile acids by converting hydroxyl and carboxyl groups into their corresponding trimethylsilyl ethers and esters, respectively. This derivatization process improves their volatility and detectability during gas chromatography-mass spectrometry (GC-MS) analysis. []

Q9: Can 1-(Trimethylsilyl)imidazole be used in material science applications?

A9: Yes, research shows its application in surface passivation, particularly for silicon surfaces like those in microfabricated GC columns. It's been shown to be effective in deactivating active sites, thereby improving the performance of these columns in separating compounds like organophosphonates. []

Q10: Are there any examples of 1-(Trimethylsilyl)imidazole being used in the synthesis of complex molecules?

A10: Yes, it plays a crucial role in the synthesis of pyrrolizidine alkaloid analogues, specifically macrocyclic diesters of (±)-synthanecine A. These complex molecules are of interest due to their potential biological activity. []

Q11: How does 1-(Trimethylsilyl)imidazole interact with metal complexes?

A11: 1-(Trimethylsilyl)imidazole can react with metal halides like CoCl2 and [Co(Ph3P)2Cl2] to form metal-imidazolate complexes. This reaction pathway offers a convenient route for preparing metal complexes with imidazolate ligands, which are known for their diverse coordination chemistry. [, ]

Q12: Can 1-(Trimethylsilyl)imidazole be used to modify the surface of porous materials?

A12: Yes, it can be used to silylate the surface of mesoporous materials like Ti-MCM-41. This silylation process can modify the material's surface properties, impacting its catalytic activity in reactions like olefin epoxidation. []

Q13: How does the trimethylsilyl group in 1-(Trimethylsilyl)imidazole contribute to its reactivity?

A13: The trimethylsilyl group is a good leaving group due to the silicon atom's ability to stabilize a negative charge. This property makes 1-(Trimethylsilyl)imidazole a potent silylating agent, readily transferring the trimethylsilyl group to more nucleophilic species like alcohols and carboxylic acids.

Q14: Does the reactivity of 1-(Trimethylsilyl)imidazole change with substitutions on the imidazole ring?

A14: Yes, substitutions on the imidazole ring can affect the electronic properties and steric hindrance of the nitrogen lone pair, influencing its reactivity. For example, N-(trimethylsilyl)-2-methylimidazole shows different reactivity compared to 1-(Trimethylsilyl)imidazole due to the methyl substitution on the imidazole ring. [, ]

Q15: What factors can affect the stability of 1-(Trimethylsilyl)imidazole?

A15: The main factors affecting its stability are moisture and temperature. It is essential to store it under anhydrous conditions and at low temperatures to prevent decomposition. [, ]

Q16: What safety precautions should be taken when handling 1-(Trimethylsilyl)imidazole?

A16: 1-(Trimethylsilyl)imidazole is flammable and harmful if inhaled, ingested, or comes into contact with skin. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated area, preferably a fume hood. [, ]

Q17: What analytical techniques are used to monitor reactions involving 1-(Trimethylsilyl)imidazole?

A17: Common techniques include:

  • Gas Chromatography (GC): Used to monitor the formation of volatile silylated products. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for monitoring reaction progress and identifying intermediates and products. [, , , ]
  • Mass Spectrometry (MS): Employed to confirm the identity and purity of synthesized compounds. [, ]

Q18: Are there alternatives to 1-(Trimethylsilyl)imidazole for silylation reactions?

A18: Yes, several other silylating agents are available, including:

  • N,O-Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent, but less reactive towards hindered alcohols compared to 1-(Trimethylsilyl)imidazole. [, ]
  • Hexamethyldisilazane (HMDS): A milder silylating agent often used in combination with a catalyst like trimethylchlorosilane. [, ]
  • Chlorotrimethylsilane (TMSCl): A reactive silylating agent typically used in the presence of a base to neutralize the HCl byproduct. []

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